

Physicochemical Profiling & Solubility Guide: 2-Chloro-1-dodecene[1][2]

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Compound of Interest

Compound Name: 2-Chloro-1-dodecene

CAS No.: 93342-75-7

Cat. No.: B1610641

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Executive Summary

2-Chloro-1-dodecene is a specialized functionalized alkene characterized by a long lipophilic dodecyl chain and a reactive vinyl chloride motif.[1] Unlike its non-halogenated analogue (1-dodecene), the introduction of the chlorine atom at the 2-position creates a distinct dipole vector without significantly compromising the molecule's overall hydrophobicity.[1]

Key Physicochemical Insight: The molecule exhibits a "Grease-Like" solubility profile.[1] The entropic penalty of solvating the C12 chain in aqueous media is thermodynamically prohibitive. Consequently, this compound is strictly hydrophobic, showing high affinity for non-polar and moderately polar organic solvents, while being effectively immiscible in water.[2]

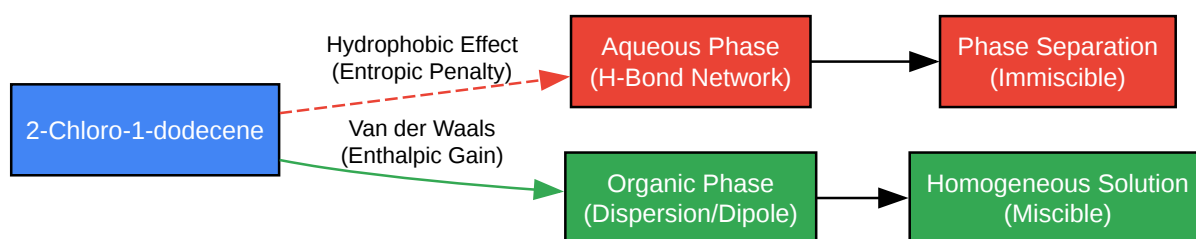
Molecular Architecture & Solvation Thermodynamics[2]

To understand the solubility behavior of **2-Chloro-1-dodecene**, one must analyze the competition between its two structural domains:

- The Hydrophobic Tail (C3-C12): A long aliphatic chain that relies solely on London Dispersion Forces (Van der Waals).[1] This region drives the molecule's high LogP (Partition Coefficient), estimated at $\sim 6.3 - 6.8$. [2]
- The Vinyl Chloride Head (C1-C2): The hybridized carbons and the chlorine atom introduce a permanent dipole and a site for π -electron interactions.[1] While this increases polarizability compared to 1-dodecene, it is insufficient to overcome the hydrophobicity of the tail.

Solvation Mechanism Diagram

The following diagram illustrates the thermodynamic rationale behind solvent compatibility.



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Figure 1: Solvation thermodynamics showing the entropic barrier to aqueous solubility versus the enthalpic favorability of organic solvation.[1]

Solubility Profile: Solvent Selection Guide

The following data categorizes solvent suitability for synthesis, extraction, and formulation. Data is derived from Structure-Property Relationships (SPR) of analogous long-chain haloalkenes.[1]

Table 1: Predicted Solubility Matrix

Solvent Class	Representative Solvent	Solubility Rating	Mechanistic Rationale
Aqueous	Water	Insoluble (< 0.1 mg/L)	High energy cost to disrupt water's H-bond network (cavitation energy).[1]
Non-Polar	n-Hexane, Heptane	Miscible	"Like dissolves like." [1][2] Excellent dispersion force matching with the C12 tail.
Aromatic	Toluene, Benzene	Miscible	-interactions from the solvent stabilize the vinyl chloride head; aliphatic tail solvates freely.
Chlorinated	Dichloromethane (DCM)	Miscible	Ideal solvent.[1] Matches both the polarity of the head group and the lipophilicity of the tail.
Polar Aprotic	THF, Ethyl Acetate	High	Good solubility due to dipole-dipole interactions, though less thermodynamically perfect than alkanes. [2]
Polar Protic	Methanol, Ethanol	Low / Moderate	Solubility decreases as alcohol chain length decreases.[2] Methanol may cause

phase separation at
low temps.

Critical Note for Process Chemists: When performing liquid-liquid extractions, **2-Chloro-1-dodecene** will partition exclusively into the organic layer.[1][2] If using Methanol/Water mixtures, the compound may "oil out" if the water content exceeds ~10-15%.

Experimental Protocol: Determination of Saturation Solubility

As a Senior Scientist, I recommend against visual determination for this compound due to its potential to form micro-emulsions that mimic solubility.[2] The following protocol uses HPLC for rigorous quantification.

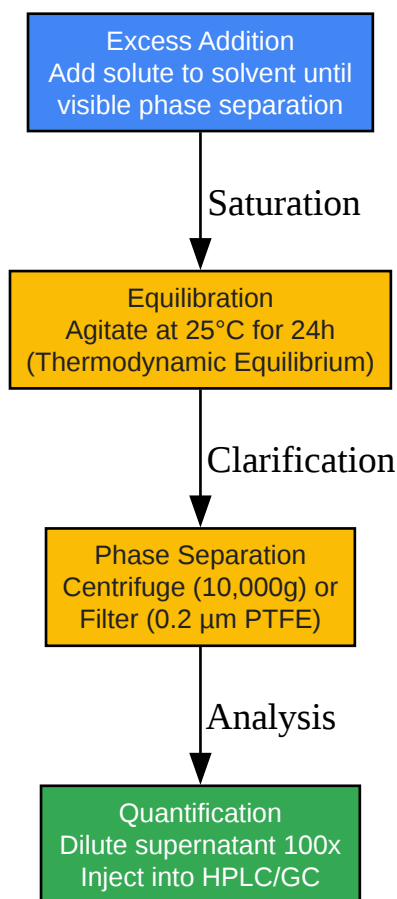
Protocol: Saturation Shake-Flask Method (HPLC-UV)[1][2]

Objective: Determine the exact solubility limit in a specific solvent system (e.g., Ethanol/Water mixtures).

Reagents:

- Analyte: **2-Chloro-1-dodecene** (>97% purity).[1]
- Solvent: Target solvent (e.g., Methanol).[2]
- Standard: n-Dodecane (internal standard if using GC) or external calibration curve.

Workflow Diagram:



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Figure 2: Step-by-step workflow for determining saturation solubility limits.

Detailed Steps:

- Preparation: Add **2-Chloro-1-dodecene** dropwise to 10 mL of the target solvent until a persistent oil droplet or turbidity is observed.[1]
- Equilibration: Seal the vial and shake at a controlled temperature (25°C) for 24 hours. This ensures the solvent is thermodynamically saturated.
- Filtration:Crucial Step. Do not simply decant. Use a hydrophobic 0.2 μm PTFE syringe filter. Hydrophilic filters (nylon) may clog or adsorb the compound.
- Analysis:

- Technique: GC-FID is preferred over HPLC due to the lack of a strong UV chromophore (only weak absorption at <210 nm).[1]
- Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1]
- Calculation: Compare peak area against a pre-calibrated linear regression curve of **2-Chloro-1-dodecene** in pure Hexane.

Applications & Implications

Synthesis & Functionalization

2-Chloro-1-dodecene acts as a "masked" alkyne or a vinyl cation precursor.[1]

- Dehydrohalogenation: Treatment with strong bases (e.g., NaNH₂, KOtBu) eliminates HCl to generate 1-dodecyne, a valuable terminal alkyne for Click Chemistry.[2]
- Cross-Coupling: The vinyl chloride moiety can undergo transition-metal catalyzed cross-coupling (Kumada or Suzuki-Miyaura variants) to extend the carbon skeleton, though reactivity is lower than the corresponding bromide or iodide.[1]

Formulation Science

In drug delivery or agrochemical formulations, this molecule serves as a lipophilic linker.[2] Its insolubility in water makes it an excellent candidate for:

- Self-Emulsifying Drug Delivery Systems (SEDDS): It can be dissolved in oil phases (Miglyol, Oleic acid) to carry hydrophobic payloads.[1]
- Phase Transfer Catalysis: In biphasic reactions, it remains strictly in the organic phase, requiring a phase transfer catalyst (e.g., TBAB) to react with aqueous nucleophiles.[2]

Safety & Handling (E-E-A-T)

- Halogenated Waste: Unlike simple alkanes, this compound must be segregated into halogenated organic waste streams.[2] Do not mix with general organic solvents during disposal to prevent regulatory non-compliance.

- Volatility: While the boiling point is high (>200°C estimated), aerosols can be irritating. Handle in a fume hood.
- Material Compatibility: It will swell or dissolve latex and standard rubber.[1] Use Nitrile or Viton gloves and gaskets.[1]

References

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- Molinspiration. (2025).[3] LogP Calculation Methodologies for Long-Chain Haloalkenes. Molinspiration Cheminformatics. [\[Link\]](#)

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